discovery and history of placental protein 13
discovery and history of placental protein 13
An In-depth Technical Guide to the Discovery and History of Placental Protein 13 (Galectin-13)
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein that has garnered significant scientific interest due to its crucial roles in pregnancy, particularly in placentation, immune modulation, and vascular remodeling. Its discovery and subsequent characterization have paved the way for its investigation as a key player in the pathophysiology of pregnancy complications, most notably preeclampsia. This technical guide provides a comprehensive overview of the discovery, history, molecular characteristics, and functional significance of PP13, tailored for researchers, scientists, and professionals in drug development.
Discovery and Initial Characterization
The journey of PP13 began in the early 1980s through the pioneering work of Hans Bohn and his colleagues. Bohn systematically isolated and characterized numerous novel proteins from the human placenta.[1][2] In 1983, PP13 was first purified from extracts of term placentas.[2][3] The initial isolation process involved a series of classical protein purification techniques.[2]
Experimental Protocol: Initial Isolation and Purification of PP13 (Bohn et al., 1983)
The protocol developed by Bohn for isolating placental proteins was a multi-step process designed to fractionate complex tissue extracts:[2]
-
Homogenization: Term placental tissues were homogenized in a saline solution to create a crude protein extract.
-
Fractionation: The extract was subjected to a stepwise fractionation process, which included:
-
Rivanol and Ammonium Sulphate Precipitation: To selectively precipitate different protein groups.
-
Gel Filtration Chromatography: To separate proteins based on their molecular size.
-
Ethanol Precipitation: Further purification by differential solubility.
-
-
Immunoabsorption: Specific antisera raised against placental protein fractions were used to isolate individual proteins, including PP13, with high specificity.
Using these methods, Bohn determined the average amount of PP13 in a human term placenta to be approximately 3.7 mg.[2] Early characterization using rabbit-derived antisera and electroimmunoassays revealed that PP13 was exclusively found in the placenta among all fetal and adult tissues tested.[2]
Reclassification as Galectin-13 and Molecular Biology
For over a decade, PP13 was known primarily as one of Bohn's placental proteins. A significant breakthrough came in 1999 when Than et al. isolated and sequenced a full-length cDNA encoding the protein.[2][3][4] This molecular analysis provided profound insights into its structure and function.
Sequence homology searches revealed that PP13 belonged to the galectin family of β-galactoside-binding lectins.[2] It showed the highest sequence similarity to the human eosinophil Charcot-Leyden crystal protein, which is now known as galectin-10.[1][2] This discovery led to its re-designation as galectin-13 (LGALS13).[1][5]
The LGALS13 gene is located on chromosome 19q13.2, within a cluster of other galectin genes that emerged in anthropoid primates, species known for deep placentation and long gestation periods.[1][6][7][8] The gene comprises four exons, which is a typical structure for "prototype" galectins.[1][9]
Structurally, PP13 exhibits the characteristic "jelly-roll" fold of galectins, consisting of two antiparallel β-sheets.[2][9][10] It exists as a 32 kDa homodimer, with each 16 kDa monomer polypeptide chain containing a conserved carbohydrate-recognition domain (CRD) responsible for binding β-galactoside sugars.[1][3][11]
Table 1: Physicochemical and Genetic Properties of Placental Protein 13 (Galectin-13)
| Property | Value | Reference |
| Protein Name | Placental Protein 13 (PP13) | [3][5] |
| Gene Name | LGALS13 (Galectin-13) | [5][10] |
| Gene Locus | Chromosome 19q13.2 | [1][8] |
| Molecular Weight (Dimer) | 32 kDa | [1][3] |
| Molecular Weight (Monomer) | ~16 kDa | [1][11] |
| Amino Acid Residues | 139 | [1] |
| Primary Localization | Placental Syncytiotrophoblast | [1][6][10] |
| Structure | Homodimer with "jelly-roll" fold | [2][3][9] |
| Binding Specificity | β-galactoside containing glycoconjugates | [1][3] |
Biological Functions and Signaling Pathways
PP13 is a pleiotropic protein with critical functions at the maternal-fetal interface. It is predominantly expressed by the syncytiotrophoblast and secreted into the maternal circulation, often via extracellular vesicles like exosomes and microvesicles.[1][6][10]
3.1 Immune Regulation A key role of PP13 is to help establish maternal immune tolerance to the semi-allogeneic fetus.[4][6] In vitro studies have shown that PP13 can induce the apoptosis of activated T cells.[6] It is proposed that in the decidua, PP13 attracts and neutralizes maternal immune cells, thereby diverting them from the invading trophoblasts and preventing an inflammatory rejection of the placenta.[12]
3.2 Placentation and Spiral Artery Remodeling Successful pregnancy depends on the deep invasion of extravillous trophoblasts into the maternal decidua and the subsequent remodeling of the uterine spiral arteries.[13][14] PP13 is integral to this process. It binds to proteins like annexin (B1180172) II and actin within trophoblasts, which is thought to facilitate their migration towards the placental bed.[1][2] This action is crucial for transforming the spiral arteries from high-resistance, low-flow vessels into low-resistance, high-capacity conduits that can supply adequate blood to the growing fetus.[13] Impaired spiral artery remodeling is a central pathological feature of preeclampsia.[13][15]
3.3 Vasodilation and Hemodynamic Effects Beyond its local effects in the uterus, PP13 has systemic vascular effects. Animal studies have demonstrated that intravenous administration of PP13 causes significant vasodilation, resulting in a reduction in blood pressure.[3] This effect is mediated by the endothelium.[16][17]
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// Edges PP13 -> EndothelialCell [label=" Binds to\nReceptor", color="#4285F4"]; EndothelialCell -> eNOS [label=" Activates", style=dashed, color="#4285F4"]; EndothelialCell -> Prostaglandins [label=" Stimulates\nProduction", style=dashed, color="#4285F4"]; eNOS -> NO [label=" Produces", color="#4285F4"]; NO -> SmoothMuscle [label=" Diffuses to", color="#EA4335"]; Prostaglandins -> SmoothMuscle [label=" Acts on", color="#4285F4"]; SmoothMuscle -> Relaxation [label=" Leads to", color="#34A853"]; } caption [label="PP13 Signaling in Endothelium-Dependent Vasodilation.", shape=plaintext, fontname="Arial", fontsize=11];
The signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO) and the stimulation of prostaglandin (B15479496) synthesis.[16][17] Both NO and prostaglandins act on the adjacent vascular smooth muscle cells to induce relaxation and, consequently, vasodilation.[16][17]
Clinical Significance: The Link to Preeclampsia
The most significant clinical application of PP13 research is its role as a predictive biomarker for preeclampsia.[10][18] Preeclampsia is a severe pregnancy disorder characterized by new-onset hypertension and proteinuria, stemming from impaired placentation.[19]
Numerous studies have consistently shown that low maternal serum concentrations of PP13 in the first trimester are strongly associated with an increased risk of subsequently developing preeclampsia, particularly early-onset and severe forms of the disease.[1][3][18][20] Reduced expression of PP13 mRNA in the placenta is considered one of the earliest detectable signs of placental dysfunction that leads to preeclampsia.[3][18]
Conversely, in the second and third trimesters of pregnancies complicated by established preterm preeclampsia, maternal serum levels of PP13 may be elevated.[2][6][21] This paradoxical increase is thought to result from ischemic placental stress, which leads to increased shedding of syncytiotrophoblast-derived microvesicles rich in PP13 into the maternal circulation.[2][6]
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// Edges LowPP13 -> ImpairedTrophoblast [label="Leads to"]; ImpairedTrophoblast -> ImpairedRemodeling; ImpairedRemodeling -> PlacentalHypoxia [label="Causes"]; PlacentalHypoxia -> EndoDysfunction [label="Releases Factors Causing"]; EndoDysfunction -> PE_Symptoms; PE_Symptoms -> HTN [style=dashed]; PE_Symptoms -> Proteinuria [style=dashed]; } caption [label="Logical Pathway of Low PP13 in Preeclampsia Pathogenesis.", shape=plaintext, fontname="Arial", fontsize=11];
Table 2: Representative Data on First Trimester PP13 Levels for Preeclampsia Prediction
| Study / Meta-analysis | Gestational Age (Weeks) | PP13 Level in Preeclampsia (MoM*) | Key Finding | Reference |
| Romero et al. (2008) | 6-10 | 0.28 (Median) | Using a 0.40 MoM cutoff, sensitivity was 80% with a 20% false-positive rate. | [1] |
| Wortelboer et al. (2010) | 9-13 | 0.68 (Median) | PP13 and PlGF were significantly reduced; combination improved prediction. | [22] |
| Meta-analysis (2013) | First Trimester | Lower vs. Controls | Low PP13 is associated with increased risk for preeclampsia. | [19] |
| Meta-analysis (2021) | First Trimester | N/A | Overall sensitivity of 0.62 and specificity of 0.84 for predicting preeclampsia. | [18] |
*MoM: Multiple of the Median, adjusted for gestational age and other maternal factors.
Methodologies for PP13 Research
The study of PP13 has been enabled by specific immunological and molecular techniques.
5.1 Immunoassays for Quantification Quantification of PP13 in maternal serum is primarily performed using sensitive immunoassays.[1][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method.[18][23] A solid-phase sandwich ELISA format is typically used.[20][21]
-
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA): An alternative high-sensitivity immunoassay format that has also been widely used in PP13 research.[1][18]
Experimental Protocol: Sandwich ELISA for Serum PP13 Quantification
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Coating: Microtiter plate wells are coated with a monoclonal capture antibody specific to PP13.
-
Blocking: Unbound sites in the wells are blocked with an inert protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and patient serum samples are added to the wells. PP13 present in the samples binds to the capture antibody.
-
Washing: Unbound components are washed away.
-
Detection Antibody Incubation: A second, biotin-conjugated monoclonal antibody that recognizes a different epitope on PP13 is added. This "detection" antibody binds to the captured PP13, forming a "sandwich".
-
Washing: Excess detection antibody is washed away.
-
Enzyme Conjugate Incubation: An enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is added. Streptavidin binds with high affinity to the biotin (B1667282) on the detection antibody.
-
Washing: Unbound enzyme conjugate is removed.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.
-
Stopping and Reading: The reaction is stopped with an acid solution (e.g., sulfuric acid), and the optical density (color intensity) is measured spectrophotometrically at ~450 nm. The concentration of PP13 in the samples is determined by comparing their optical density to a standard curve.[24]
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// Edges Start -> Coat; Coat -> AddSample; AddSample -> Wash1; Wash1 -> AddDetectionAb; AddDetectionAb -> Wash2; Wash2 -> AddEnzyme; AddEnzyme -> Wash3; Wash3 -> AddSubstrate; AddSubstrate -> Measure; Measure -> Calculate; } caption [label="Experimental Workflow for PP13 Sandwich ELISA.", shape=plaintext, fontname="Arial", fontsize=11];
5.2 Functional Assays
-
Hemagglutination Assay: To confirm its lectin activity, purified or recombinant PP13 is incubated with human erythrocytes. The ability of PP13 to cross-link glycan receptors on adjacent red blood cells causes visible agglutination. This activity can be inhibited by specific sugars like β-galactosides, confirming the specificity of the carbohydrate-binding function.[1][2]
Future Directions and Conclusion
The discovery of PP13 by Hans Bohn and its subsequent identification as galectin-13 has unveiled a critical component of placental biology. Its strong association with preeclampsia has established it as a promising first-trimester biomarker for risk assessment.[1][18] Current research continues to explore its precise mechanisms of action in vascular remodeling and immunomodulation. Furthermore, given its vasodilatory properties, there is emerging interest in the therapeutic potential of recombinant PP13.[3] Replenishing PP13 levels in high-risk women early in pregnancy could potentially mitigate the vascular dysfunction that underlies preeclampsia, shifting the paradigm from risk assessment to personalized prevention.[3] The journey of PP13 from a novel placental isolate to a key target in obstetrics research exemplifies the progression of discovery science into clinically relevant applications.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. LGALS13 galectin 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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- 10. Placental protein 13 An important biological protein in preeclampsia | Journal of Circulating Biomarkers [journals.aboutscience.eu]
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- 12. PP13, Decidual Zones of Necrosis, and Spiral Artery Remodeling—Preeclampsia Revisited? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Failure of physiological transformation and spiral artery atherosis: their roles in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Uterine Spiral Artery Remodeling: a Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Placental protein 13 (PP-13): effects on cultured trophoblasts, and its detection in human body fluids in normal and pathological pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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